molecular formula C11H13N5O B12512227 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B12512227
M. Wt: 231.25 g/mol
InChI Key: TZVUBATUIKZLNO-UHFFFAOYSA-N
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Description

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine and pyrazine moieties. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyrazine ring is often incorporated via condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazine and oxadiazole derivatives.

Scientific Research Applications

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
  • 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]benzene
  • 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]thiophene

Uniqueness

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine is unique due to the combination of its three heterocyclic rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

5-piperidin-2-yl-3-pyrazin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H13N5O/c1-2-4-13-8(3-1)11-15-10(16-17-11)9-7-12-5-6-14-9/h5-8,13H,1-4H2

InChI Key

TZVUBATUIKZLNO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=NC=CN=C3

Origin of Product

United States

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